
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl is a silicon-based compound that features an amino group, an ethoxy group, and a 2-methylphenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl typically involves the reaction of 3-aminopropylsilane with ethoxy and 2-methylphenyl reagents under controlled conditions. One common method is the hydrolytic condensation of 3-aminopropylsilane with ethoxy and 2-methylphenyl groups in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The ethoxy and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent for modifying surfaces of metal oxides and other materials.
Biology: Employed in the functionalization of nanoparticles for drug delivery and biosensing applications.
Medicine: Utilized in the development of biocompatible coatings and materials for medical devices.
Wirkmechanismus
The mechanism of action of (3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl involves the interaction of its functional groups with target molecules. The amino group can form hydrogen bonds and electrostatic interactions, while the ethoxy and 2-methylphenyl groups contribute to hydrophobic interactions. These interactions facilitate the binding and modification of surfaces, making the compound effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but with three ethoxy groups instead of one.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxy group, offering different reactivity and applications.
(3-Mercaptopropyl)trimethoxysilane: Features a mercapto group, providing unique properties for specific applications.
Uniqueness
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl is unique due to its combination of amino, ethoxy, and 2-methylphenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for surface modification and functionalization in diverse scientific and industrial applications .
Eigenschaften
CAS-Nummer |
110100-24-8 |
|---|---|
Molekularformel |
C12H20NOSi |
Molekulargewicht |
222.38 g/mol |
InChI |
InChI=1S/C12H20NOSi/c1-3-14-15(10-6-9-13)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10,13H2,1-2H3 |
InChI-Schlüssel |
CUDQKRYBRDXZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


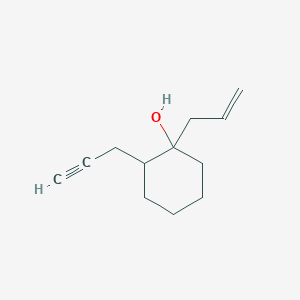
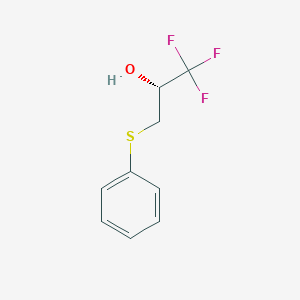
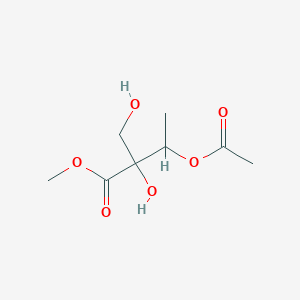
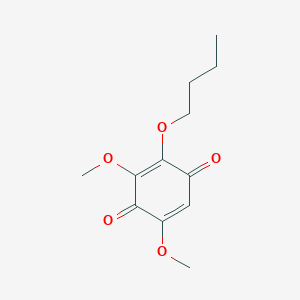

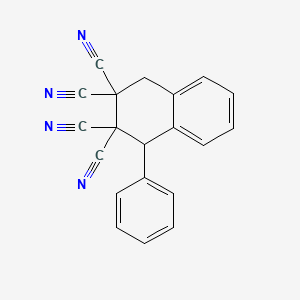
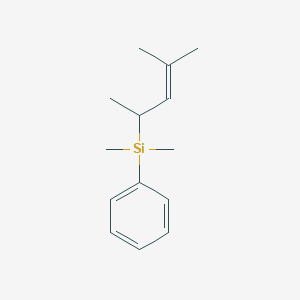
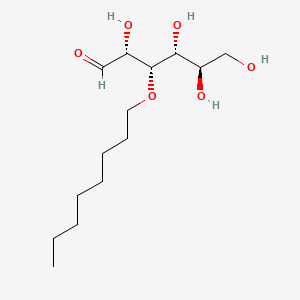

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
